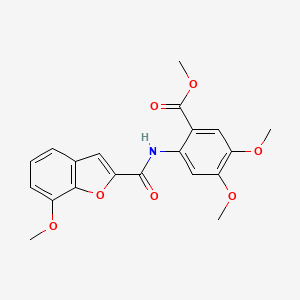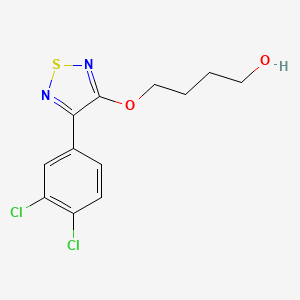
EMT inhibitor-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EMT inhibitor-1 (also known as C19) is an inhibitor of Hippo, TGF-β, and Wnt signaling pathways with antitumor activities . It inhibits cancer cell migration, proliferation, and resistance to doxorubicin in vitro .
Chemical Reactions Analysis
This compound is involved in complex biochemical reactions within the cell. It plays a role in inhibiting the Hippo, TGF-β, and Wnt signaling pathways, which are crucial in cancer cell migration, proliferation, and resistance to certain drugs .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 319.21 . It is soluble in DMSO .Scientific Research Applications
1. Targeting Cancer Metastasis and Drug Resistance
EMT inhibitor-1 plays a significant role in combating the most lethal features of cancer, such as metastasis formation and chemoresistance. By targeting EMT in cancer cells, these inhibitors offer a potential therapeutic strategy in oncology. Metabolism-inhibiting drugs, including EMT inhibitors, could be used alongside standard chemo- or immunotherapy to tackle EMT-driven resistant and aggressive cancers (Ramesh, Brabletz, & Ceppi, 2020).
2. Utilization in High-Throughput Screening Systems
EMT inhibitors are being explored using innovative three-dimensional high-throughput screening systems. This method aids in identifying compounds with EMT-inhibitory activity. For instance, the study by Arai et al. (2016) demonstrated how such screening systems could be useful in discovering EMT-regulatory drugs, highlighting their potential in drug discovery and cancer treatment (Arai et al., 2016).
3. Inhibiting Tumor Cell Heterogeneity and Resistant Outgrowth
EMT inhibitors are effective in preventing drug resistance and controlling tumor growth by targeting different subpopulations within a tumor. For instance, Konen et al. (2021) found that combining MEK and AXL inhibitors effectively bypassed EMT-mediated drug resistance in lung cancer by targeting specific EMT subpopulations, thereby controlling tumor growth and metastasis (Konen et al., 2021).
4. Overcoming Resistance to Targeted Therapies in Cancer
The application of EMT inhibitors has shown promise in overcoming resistance to targeted therapies like EGFR inhibitors in cancers such as non-small cell lung cancer. Tulchinsky et al. (2019) discussed how EMT inhibitors can potentially eliminate drug-tolerant cell populations, thereby preventing or delaying cancer recurrence (Tulchinsky et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
The role of EMT in cancer progression and resistance to therapy is a major area of research. Future directions may include the development of novel pharmacological approaches targeting EMT . The use of bioinformatics and pharmacogenomics could help understand the biological impact of EMT on drug resistance .
properties
IUPAC Name |
4-[[4-(3,4-dichlorophenyl)-1,2,5-thiadiazol-3-yl]oxy]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O2S/c13-9-4-3-8(7-10(9)14)11-12(16-19-15-11)18-6-2-1-5-17/h3-4,7,17H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMUIOJZHOPPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NSN=C2OCCCCO)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

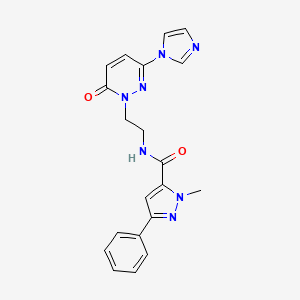
![5-chloro-2-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2469866.png)
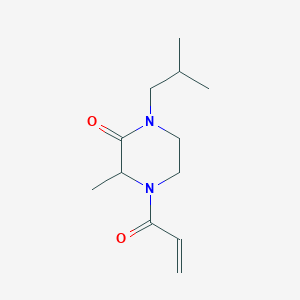
![5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B2469873.png)
![5-((4-Benzylpiperidin-1-yl)(2-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2469875.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2469878.png)
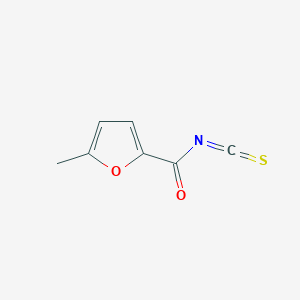
![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2469880.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,3-dihydro-1H-inden-1-yl)piperidine-4-carboxamide](/img/structure/B2469881.png)
![N-[2-(3,4-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]furan-2-carboxamide](/img/structure/B2469882.png)

![methyl 3-(2-chlorophenyl)-5-[1-(2,4-dichlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2469886.png)
